3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
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Overview
Description
3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
It’s structurally similar to certain indole derivatives , which are known to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and cyclization reactions. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor studied for its potential to raise HDL cholesterol levels.
Tolvaptan: A vasopressin receptor antagonist used to treat hyponatremia.
Uniqueness
3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and bromo groups. This structural uniqueness allows it to interact with different molecular targets compared to other benzazepines, potentially leading to distinct biological activities .
Properties
IUPAC Name |
3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIAGCRMKMGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958075-51-9 |
Source
|
Record name | 3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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